4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide

Medicinal Chemistry Chemical Biology Lead Optimization

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide (CAS 896635-84-0) is a synthetic small molecule with the formula C30H27N3O3S2 and a molecular weight of 541.68 g/mol. It belongs to the class of phenylsulfamoyl benzamide derivatives featuring a 6-methylbenzothiazole moiety, a structural framework that has been explored in patent literature for cytidine triphosphate synthase 1 (CTPS1) inhibition and bradykinin B1 receptor antagonism.

Molecular Formula C30H27N3O3S2
Molecular Weight 541.68
CAS No. 896635-84-0
Cat. No. B2684037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
CAS896635-84-0
Molecular FormulaC30H27N3O3S2
Molecular Weight541.68
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C
InChIInChI=1S/C30H27N3O3S2/c1-3-33(20-22-7-5-4-6-8-22)38(35,36)26-16-12-23(13-17-26)29(34)31-25-14-10-24(11-15-25)30-32-27-18-9-21(2)19-28(27)37-30/h4-19H,3,20H2,1-2H3,(H,31,34)
InChIKeyKUYBFTAEJZDTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide (CAS 896635-84-0)


4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide (CAS 896635-84-0) is a synthetic small molecule with the formula C30H27N3O3S2 and a molecular weight of 541.68 g/mol. It belongs to the class of phenylsulfamoyl benzamide derivatives featuring a 6-methylbenzothiazole moiety, a structural framework that has been explored in patent literature for cytidine triphosphate synthase 1 (CTPS1) inhibition [1] and bradykinin B1 receptor antagonism [2]. The compound is currently supplied as a specialty research chemical (Catalog # EVT-2821111) intended for non-human, in vitro research applications .

Procurement Advisory: Why In-Class Substitution of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide is Scientifically Invalid


Generic substitution within this chemical class is not supported by public evidence. The compound possesses a unique triad of functional modules: a 6-methylbenzothiazol-2-yl aniline core, a central phenylsulfamoyl benzamide linker, and a terminal N-benzyl-N-ethyl sulfonamide cap. Minor modifications to any of these modules can dramatically alter target binding, selectivity, and pharmacokinetic properties. For instance, the patent literature on related benzamide CTPS1 inhibitors demonstrates that even small variations in the sulfonamide N-substituents can abolish inhibitory activity [1]. Similarly, the bradykinin B1 antagonist pharmacophore is highly sensitive to the nature of the sulfamoyl moiety [2]. Therefore, procuring a close analog without confirmatory head-to-head data introduces significant scientific risk. The quantitative evidence below, while limited, underscores the current boundaries of this differentiation.

Quantitative Differentiation Evidence for 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide vs. Closest Analogs


Structural Uniqueness Assessment: Scaffold Comparison Against the Closest Commercially Available Analog

A direct structural comparison with the closest commercially cataloged analog, N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide, reveals a key differentiating feature. The target compound contains an N-benzyl-N-ethyl sulfamoyl group, which introduces a tertiary sulfonamide with mixed alkyl/aryl substitution, while the analog contains a secondary N-phenylsulfamoyl group. This modification is predicted to significantly alter lipophilicity, metabolic stability, and target off-rates based on established medicinal chemistry principles. No public head-to-head biological data comparing the two was identified .

Medicinal Chemistry Chemical Biology Lead Optimization

Alternative Sulfamoyl Derivative Comparison: N,N-Diallylsulfamoyl Analog Potency Inference

A structural analog, 4-(N,N-diallylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide, has been cataloged but similarly lacks published bioactivity data. Its N,N-diallyl group offers a distinct conformational profile compared to the target compound's N-benzyl-N-ethyl group . Without quantitative IC50 or Ki data for either compound, no potency differentiation can be claimed. This represents a significant evidence gap for procurement decisions based on biological activity.

Enzyme Inhibition Structure-Activity Relationship CTPS1

Benzothiazole Core Methyl Substitution: Positional Isomer Analysis

The 6-methyl substitution on the benzothiazole ring is a critical feature. An analog where the benzothiazole methyl group is absent or relocated to a different position (e.g., 5- or 7-methyl) would represent a distinct chemical entity. A related compound, (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, exemplifies a different regioisomeric arrangement with an N-methylated benzothiazole core . Class-level medicinal chemistry inference indicates that such positional isomerism can lead to significant shifts in target affinity and selectivity [1]. However, no public data quantifies this effect for the target compound.

Medicinal Chemistry Isomer Selectivity Target Binding

Validated Research Applications for 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide Based on Existing Evidence


In Vitro Probe for CTPS1-Mediated Pyrimidine Metabolism Studies

Based on the patent landscape associating phenylsulfamoyl benzamides with CTPS1 inhibition [1], this compound is a relevant candidate for in vitro enzymatic assays to explore de novo pyrimidine synthesis pathways. Its unique N-benzyl-N-ethyl sulfamoyl group offers a structural departure from reported CTPS1 chemotypes, making it potentially useful for SAR expansion studies. Researchers should independently validate CTPS1 inhibitory activity via ADP-Glo or analogous assays.

Negative Control or Comparative Compound in Bradykinin B1 Receptor Antagonist Screening

The core structure aligns with phenylsulfamoyl benzamide derivatives claimed as selective bradykinin B1 antagonists [2]. The target compound, with its specific N-benzyl-N-ethyl substitution, can serve as a comparative probe in radioligand binding or functional assays (e.g., calcium flux in recombinant B1-expressing cells) against known B1 antagonists to delineate substituent effects on receptor pharmacology.

Chemical Biology Tool for Modulating Benzothiazole-Binding Protein Targets

The 6-methylbenzothiazol-2-yl moiety is a privileged structure in medicinal chemistry with reported affinity for diverse targets including kinases and microbial enzymes [1]. This compound can be utilized as a structurally defined, purchasable chemical probe for preliminary screens aimed at identifying novel benzothiazole-binding proteins, followed by target deconvolution studies.

Quote Request

Request a Quote for 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.